2-nitro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Antibacterial Scaffold diversification Nitro substitution

2-Nitro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 887867-45-0, molecular formula C₁₄H₉N₅O₄, molecular weight 311.25 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Its structure incorporates three pharmacologically significant features: a 2-nitro-substituted benzamide core, a central 1,3,4-oxadiazole linker, and a terminal pyridin-4-yl group.

Molecular Formula C14H9N5O4
Molecular Weight 311.257
CAS No. 887867-45-0
Cat. No. B2734195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS887867-45-0
Molecular FormulaC14H9N5O4
Molecular Weight311.257
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H9N5O4/c20-12(10-3-1-2-4-11(10)19(21)22)16-14-18-17-13(23-14)9-5-7-15-8-6-9/h1-8H,(H,16,18,20)
InChIKeyYLMQUSPBDORKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 887867-45-0) – Compound Profile and Procurement Context


2-Nitro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 887867-45-0, molecular formula C₁₄H₉N₅O₄, molecular weight 311.25 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. Its structure incorporates three pharmacologically significant features: a 2-nitro-substituted benzamide core, a central 1,3,4-oxadiazole linker, and a terminal pyridin-4-yl group . Compounds within this scaffold class have been described by multiple independent research groups as privileged structures for antibacterial drug development, with demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Neisseria gonorrhoeae [1][2]. The target compound is primarily offered by chemical suppliers as a research-grade screening compound or synthetic building block, and is positioned for use in antibacterial and anticancer lead discovery programs .

Why Generic Substitution of 2-Nitro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide Carries Procurement Risk


The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold exhibits a well-documented sensitivity to subtle structural modifications that profoundly alter both the mechanism of antibacterial action and the activity spectrum. Direct comparative studies have established that halogenated analogs such as HSGN-220, HSGN-218, and HSGN-144 operate via multi-target mechanisms involving menaquinone biosynthesis regulation, membrane depolarization, and iron starvation, while structurally distinct oxadiazoles KKL-35 and MBX-4132 inhibit trans-translation, and HSGN-94 inhibits lipoteichoic acid biosynthesis [1]. Even within the same substitution class, potency varies dramatically: MIC values against MRSA range from 0.06 μg/mL to >16 μg/mL depending solely on the benzamide substitution pattern [1][2]. The 2-nitro substitution present in the target compound is chemically and electronically distinct from the extensively studied halogenated (Cl, F, CF₃, OCF₃, SCF₃, SF₅) variants, meaning activity data from halogenated analogs cannot be reliably extrapolated to this compound. Substitution of the pyridin-4-yl group with other heterocycles has also been shown to abrogate activity in related series, underscoring the non-interchangeable nature of these building blocks [3].

Quantitative Differentiation Evidence for 2-Nitro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (887867-45-0)


Structural Differentiation from Dominant Halogenated N-(1,3,4-Oxadiazol-2-yl)benzamides

The target compound is the sole 2-nitro-substituted member within the publicly characterized N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide sub-series. In the broader N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial class, the most extensively profiled compounds bear halogen or halogen-like substituents (e.g., HSGN-220: OCF₃; HSGN-218: SCF₃; HSGN-144: SF₅; KKL-35: 4-Cl; F6: 2-Cl, 5-CF₃) [1]. The 2-nitro group introduces a strong electron-withdrawing effect (Hammett σₘ = 0.71 for NO₂ vs. σₘ = 0.37 for Cl) and hydrogen-bond acceptor capacity distinct from halogens, which mechanistically may alter target engagement profiles [2]. No direct head-to-head bioactivity comparison between 2-nitro and halogenated analogs has been published in the peer-reviewed literature as of 2026.

Antibacterial Scaffold diversification Nitro substitution

Antibacterial Class Potency Benchmarking Against MRSA

While direct MIC data for the target 2-nitro compound have not been reported in primary literature, the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold demonstrates potent, tunable antibacterial activity against MRSA clinical isolates. HSGN-220 (OCF₃ analog) exhibits an MIC of 0.5 μg/mL; HSGN-218 (SCF₃ analog) achieves 0.06–0.25 μg/mL; and the earlier lead F6 (2-Cl, 5-CF₃) shows MIC values of 1–2 μg/mL against MRSA, VISA, VRSA, and VRE [1][2]. These compounds outperform vancomycin (MIC = 1–2 μg/mL against MRSA) by up to 8-fold and linezolid (MIC = 2–4 μg/mL) by up to 16-fold [1][2]. The breadth of activity across the scaffold indicates that the 1,3,4-oxadiazole-2-yl-benzamide core, when appropriately substituted, can deliver potent Gram-positive antibacterial activity. The 2-nitro analog represents an unexplored substitution variant within this productive chemotype.

Antibacterial MRSA MIC

Mechanism of Action Differentiation Potential: Nitro Group Contribution

The 2-nitro substituent introduces a bioreducible functional group absent in all extensively characterized N-(1,3,4-oxadiazol-2-yl)benzamide antibacterials. Nitroaromatic compounds can undergo enzymatic reduction by bacterial nitroreductases to generate reactive nitroso and hydroxylamine intermediates, a mechanism exploited by clinical agents such as nitrofurantoin and metronidazole [1]. The halogenated oxadiazole benzamides (HSGN-220, -218, -144) operate via non-covalent multi-target mechanisms including menaquinone biosynthesis perturbation and membrane depolarization; none require metabolic activation [2]. The presence of the 2-nitro group in the target compound thus enables a potential dual mechanism: direct target engagement (via benzamide/oxadiazole/pyridine pharmacophore) plus reductive activation (via the nitro group), which could confer activity against metabolically distinct bacterial subpopulations including persisters and biofilms.

Mechanism of action Nitroreductase Prodrug activation

Anticancer Potential: Cross-Class Comparison with Pyridine-Oxadiazole Derivatives

A structurally related series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines was evaluated for in vitro anticancer activity against six human cancer cell lines (gastric NUGC, renal A498, colon CX-1, etc.) using the MTT assay. The most potent derivative, compound 6m (a Mannich base of the pyridin-4-yl-oxadiazole core), exhibited an IC₅₀ of 0.021 μM against NUGC gastric cancer cells, surpassing the reference standard CHS 828 (IC₅₀ = 0.025 μM), with >476-fold selectivity over normal WI38 fibroblasts (IC₅₀ > 10 μM) [1]. The target 2-nitrobenzamide variant shares the identical pyridin-4-yl-1,3,4-oxadiazole core but differs in substitution at the exocyclic nitrogen; the nitrobenzamide moiety may impart distinct cytotoxicity profiles relative to the amine-linked series.

Anticancer Cytotoxicity Pyridine-oxadiazole

Supply Purity Benchmarking: Vendor-Specification Data

Chemical sourcing databases list 2-nitro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide with a standard purity specification of ≥95% (HPLC), a molecular weight of 311.25 g/mol, and the molecular formula C₁₄H₉N₅O₄ . Closely related analogs within the N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide sub-series, such as 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862824-97-3), are commercially available at ≥98% purity with batch-specific NMR, HPLC, and GC quality certificates from suppliers such as Bidepharm . The target compound's lower cataloged purity (≥95%) relative to some sulfonamide analogs (≥98%) may reflect its less established supply chain rather than inherent synthetic difficulty.

Purity Quality control Procurement

Prioritized Application Scenarios for 2-Nitro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (887867-45-0)


Hit-to-Lead Diversification of the N-(1,3,4-Oxadiazol-2-yl)benzamide Antibacterial Scaffold

For medicinal chemistry programs seeking to expand beyond extensively patented halogenated oxadiazole benzamides (e.g., HSGN and KKL series), the 2-nitro analog provides a structurally distinct starting point. As demonstrated in the ACS Infect. Dis. comparative study, even minor modifications to the benzamide ring alter the antibacterial mechanism of action [1]. The nitro group's bioreductive potential offers a hypothesis-driven path toward agents active against metabolically dormant bacterial subpopulations, a therapeutic gap not addressed by current halogenated leads [2]. Researchers can procure this compound to establish baseline SAR for the nitro sub-series, employing the well-characterized HSGN-220 and F6 as reference comparators in parallel MIC and time-kill assays.

Oncology Screening Library Enrichment with Unexplored Nitroaromatic Oxadiazole

The pyridin-4-yl-1,3,4-oxadiazole core has demonstrated sub-100 nanomolar anticancer activity in optimized derivatives, with one compound achieving an IC₅₀ of 0.021 μM against gastric cancer cells while sparing normal fibroblasts (selectivity index >476) [3]. The target compound's 2-nitrobenzamide moiety introduces additional hydrogen-bonding capacity and electronic character not present in the published amine-linked series, making it a valuable diversity element for oncology-focused compound collections. Procurement is indicated for core-facility screening libraries targeting kinase inhibition, DNA damage response, or apoptosis pathway modulation panels.

Chemical Probe Development for Nitroreductase-Mediated Activation Studies

The 2-nitro group positions this compound as a candidate substrate for bacterial nitroreductase enzymes (e.g., NfsA, NfsB in E. coli; homologous systems in Mycobacteria and Staphylococci) [2]. Unlike the non-reducible halogenated analogs (OCF₃, SCF₃, SF₅, Cl) that dominate the literature, the nitroaromatic benzamide can potentially serve as a triggered-release prodrug platform or as a fluorescent probe upon reduction. Academic groups investigating hypoxia-selective antibacterial strategies or nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT) represent the primary procurement audience for this application.

Physicochemical Comparator in Multi-Parameter Optimization (MPO) Campaigns

The 2-nitro substitution carries a calculated Hammett σₘ of 0.71, approximately 1.9-fold higher than the 2-chloro substituent (σₘ = 0.37) present in most lead analogs [4]. This difference in electronic character directly impacts molecular properties including logD, aqueous solubility, plasma protein binding, and hERG liability—all critical parameters in lead optimization. Procurement of the 2-nitro analog alongside matched halogenated comparators enables systematic deconvolution of electronic vs. steric contributions to the ADMET profile within the oxadiazole benzamide series, supporting rational MPO-driven medicinal chemistry decisions.

Quote Request

Request a Quote for 2-nitro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.